molecular formula C19H19ClFNO B1324829 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-50-3

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1324829
M. Wt: 331.8 g/mol
InChI Key: FBUYXNTVMDKDJH-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a chemical compound that has been studied in various contexts due to its potential applications in pharmaceuticals and other industries. It is structurally related to several compounds that have been synthesized and characterized in recent research. For instance, it shares a similar benzophenone backbone with compounds studied for their neuroleptic properties, UV filter transformation behaviors, and antimicrobial activities .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves multi-step reactions, including N-dealkylation, oxidation

Scientific Research Applications

Reactivity and Chemical Behavior

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone shows unique reactivity due to its structural components. For instance, in a study exploring the reactivity of pseudoaromatic compounds, it was found that 2-fluorotropone reacts quantitatively with piperidine, showing a lower free energy of activation compared to similar compounds (Pietra & Cima, 1971). This highlights the unique reactivity of fluorine-substituted compounds in the presence of amines like piperidine.

Synthesis and Industrial Applications

The compound has been involved in the synthesis of various industrial-scale chemicals. For example, a study described a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrating its potential for large-scale industrial applications (Karrer, Meier, & Pascual, 2000).

Medical and Biological Research

In the field of medical and biological research, derivatives of benzophenone, including those with chloro and fluoro substituents, have been studied for their antiproliferative activity. A study found that certain benzophenone compounds with fluoro and chloro groups showed significant activity against Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).

Material Science and Polymer Research

In material science, derivatives of benzophenone, including those with fluoro and chloro groups, have been used in the development of proton exchange membranes. A study detailed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were tested for their proton conductivity (Ghassemi, Ndip, & McGrath, 2004).

Safety And Hazards

The compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYXNTVMDKDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642709
Record name (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-50-3
Record name (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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